[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid
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Overview
Description
[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluoro-benzyl group attached to a piperazine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group can be introduced via nucleophilic substitution reactions using fluoro-benzyl halides.
Attachment of the Acetic Acid Moiety: The final step involves the acylation of the piperazine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluoro-benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of piperazine derivatives with proteins and enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid involves its interaction with specific molecular targets. The fluoro-benzyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring provides structural stability. The acetic acid moiety may facilitate its solubility and transport within biological systems. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-Chloro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid
- [1-(3-Methyl-benzyl)-3-oxo-piperazin-2-yl]-acetic acid
- [1-(3-Nitro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid
Uniqueness
Compared to its analogs, [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-3-1-2-9(6-10)8-16-5-4-15-13(19)11(16)7-12(17)18/h1-3,6,11H,4-5,7-8H2,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUINKOTEGBAPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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